molecular formula C14H14Cl2N4O B270605 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide

Cat. No. B270605
M. Wt: 325.2 g/mol
InChI Key: AKQHLEYFQXYIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide, also known as DCT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCT is a cyclopropanecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is an important regulator of the cell cycle. By inhibiting CDK4 activity, this compound can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide in scientific research is its well-established synthesis method and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, indicating the need for careful dosing and monitoring in lab experiments.

Future Directions

There are several potential future directions for research involving 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide. One area of interest is in the development of this compound-based therapeutics for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Additionally, research is needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield this compound. The synthesis of this compound has been well-established and has been reported in several scientific journals.

Scientific Research Applications

2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to have anti-tumor activity. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C14H14Cl2N4O

Molecular Weight

325.2 g/mol

IUPAC Name

2,2-dichloro-1-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C14H14Cl2N4O/c1-13(7-14(13,15)16)12(21)18-10-5-3-4-9(6-10)11-19-17-8-20(11)2/h3-6,8H,7H2,1-2H3,(H,18,21)

InChI Key

AKQHLEYFQXYIPK-UHFFFAOYSA-N

SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C

Origin of Product

United States

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